4-(2H-1,2,3-Triazol-2-YL)piperidine
Overview
Description
4-(2H-1,2,3-Triazol-2-YL)piperidine is a heterocyclic compound that features a piperidine ring substituted with a 1,2,3-triazole moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various proteins, such as oxidoreductase , which play crucial roles in cellular processes.
Mode of Action
It’s known that triazole compounds can form a c-n bond between the nitrogen of the amino group and the carbonyl carbon, with a simultaneous proton transfer from nitrogen n1 to the oxygen of the c=o bond .
Biochemical Pathways
Similar compounds have been shown to interact with proteins such as oxidoreductase , which are involved in various biochemical pathways.
Result of Action
Similar compounds have shown antimicrobial activities , suggesting that 4-(2H-1,2,3-Triazol-2-YL)piperidine may also have similar effects.
Action Environment
It’s known that factors such as temperature can affect the activation barrier of reactions involving similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2H-1,2,3-Triazol-2-YL)piperidine typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) ions. The general reaction conditions include:
Reagents: Azide, alkyne, copper(I) catalyst (e.g., copper sulfate pentahydrate), and a reducing agent (e.g., sodium ascorbate).
Solvent: A mixture of water and an organic solvent such as dimethylformamide (DMF).
Temperature: Room temperature to slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous flow reactors: to ensure efficient mixing and reaction control.
Purification: Typically involves crystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
4-(2H-1,2,3-Triazol-2-YL)piperidine undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of piperidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced piperidine derivatives.
Substitution: Formation of various substituted triazole derivatives.
Scientific Research Applications
4-(2H-1,2,3-Triazol-2-YL)piperidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Comparison with Similar Compounds
Similar Compounds
4-(4H-1,2,4-Triazol-3-yl)piperidine: Similar structure but with a different triazole isomer.
2-(4-(2H-benzo[d][1,2,3]triazol-2-yl)piperidin-1-yl)methyl)-5-substituted phenyl-1,3,4-oxadiazoles: Compounds with similar triazole and piperidine moieties but with additional functional groups.
Uniqueness
4-(2H-1,2,3-Triazol-2-YL)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to participate in “click chemistry” reactions makes it a valuable scaffold in medicinal chemistry and materials science .
Properties
IUPAC Name |
4-(triazol-2-yl)piperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4/c1-3-8-4-2-7(1)11-9-5-6-10-11/h5-8H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASGQRNXDYZQNPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2N=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00459357 | |
Record name | 4-(2H-1,2,3-TRIAZOL-2-YL)PIPERIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00459357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
765270-45-9 | |
Record name | 4-(2H-1,2,3-TRIAZOL-2-YL)PIPERIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00459357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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